

# CFI-400936 mechanism of action in cell cycle regulation

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Compound of Interest		
Compound Name:	CFI-400936	
Cat. No.:	B606611	Get Quote

An In-Depth Technical Guide to the Mechanism of Action of CFI-400945 in Cell Cycle Regulation

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

CFI-400945 is a first-in-class, orally bioavailable, and potent small molecule inhibitor of Pololike kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division.[1][3] By targeting PLK4, CFI-400945 disrupts normal cell cycle progression, leading to mitotic errors and subsequent cell death in cancer cells. This document provides a comprehensive overview of the mechanism of action of CFI-400945, with a focus on its effects on cell cycle regulation, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

## **Core Mechanism of Action: PLK4 Inhibition**

CFI-400945 functions as an ATP-competitive inhibitor of PLK4.[4] The primary molecular target of CFI-400945 is the kinase domain of PLK4. Inhibition of PLK4's kinase activity disrupts the downstream signaling cascade that governs centriole duplication.[1][3]

The consequences of PLK4 inhibition by CFI-400945 are dose-dependent:



- High Concentrations: Complete inhibition of PLK4 leads to a failure of centriole duplication.
   [3][5] Cells entering mitosis with a single centrosome form aberrant monopolar spindles, resulting in chromosome segregation errors and ultimately mitotic catastrophe or cell cycle arrest.
- Low Concentrations: Partial inhibition of PLK4 can paradoxically lead to centriole
  amplification.[2][3] This is thought to occur because inactive PLK4 can still dimerize with
  active PLK4, preventing its degradation and leading to an overall increase in kinase activity,
  which drives overduplication of centrioles.[3] The resulting supernumerary centrosomes can
  also lead to mitotic errors and genomic instability.[3][5]

### **Data Presentation**

Table 1: Kinase Selectivity Profile of CFI-400945

Kinase Target	Percent Inhibition (%)	IC50 (nM)
PLK4	100%	4.85
NTRK3	96%	9.04
NTRK2	96%	10.6
NTRK1	92%	20.6
MUSK	96%	48.7
AURKB (Aurora B)	95%	70.7
AURKC (Aurora C)	84%	106
TEK	96%	109
DDR2	100%	315

(Data sourced from a kinase screening profile where activity was inhibited above 80%)[5]

## Table 2: In Vitro Cellular Effects of CFI-400945

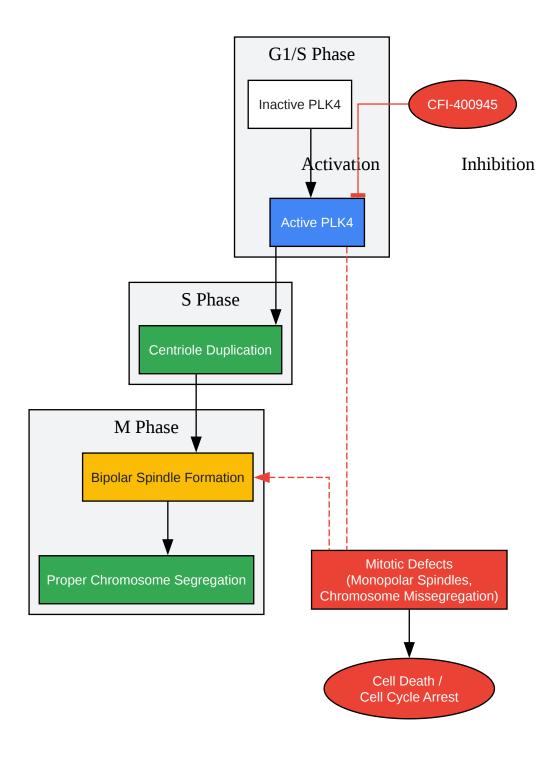


Cell Line	Assay	Effect	Concentration	Time Point
MON (rhabdoid tumor)	Centriole Number	Increase	100 nM	48 hours
MON (rhabdoid tumor)	Centriole Number	Significant Decrease	500 nM	Not Specified
H460 (NSCLC)	Centrosome Amplification	~2-fold increase (in combination with radiation)	Not Specified	Not Specified
Breast Cancer Cell Lines	Cellular Proliferation	Significant Reduction	Not Specified	Not Specified

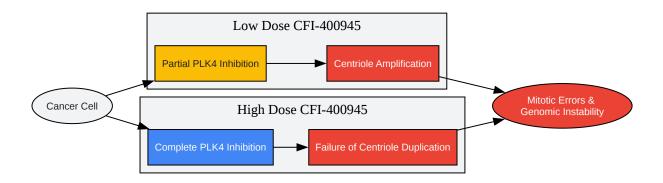
# **Signaling Pathways**

Diagram 1: PLK4 Signaling Pathway and CFI-400945 Inhibition









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## References

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